molecular formula C12H11NOS B6366910 2-Hydroxy-6-(4-methylthiophenyl)pyridine, 95% CAS No. 1111105-58-8

2-Hydroxy-6-(4-methylthiophenyl)pyridine, 95%

Cat. No. B6366910
M. Wt: 217.29 g/mol
InChI Key: HGTWIWAPEAJLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-(4-methylthiophenyl)pyridine, or 2H6MTP, is an organic compound belonging to the pyridine class of compounds. It is a small molecule that is used in a variety of scientific research applications, including biochemical and physiological studies. Its unique properties make it an ideal compound for laboratory experiments, as it is highly soluble in a variety of solvents, has a low melting point, and is stable under a variety of conditions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Hydroxy-6-(4-methylthiophenyl)pyridine involves the reaction of 4-methylthiophenol with 2-chloro-6-hydroxypyridine in the presence of a base to form the desired product.

Starting Materials
4-methylthiophenol, 2-chloro-6-hydroxypyridine, Base (e.g. sodium hydroxide)

Reaction
Add 4-methylthiophenol to a reaction flask, Add 2-chloro-6-hydroxypyridine to the reaction flask, Add base to the reaction flask, Heat the reaction mixture to reflux for several hours, Allow the reaction mixture to cool, Extract the product with a suitable solvent, Purify the product by recrystallization or chromatography

Scientific Research Applications

2H6MTP is used in a variety of scientific research applications, including biochemical and physiological studies. It is used to study the effects of various compounds on biochemical pathways, as well as to study the effects of various physiological processes. It is also used as a model compound to study the structure and function of proteins and other biological molecules.

Mechanism Of Action

2H6MTP is believed to act as an inhibitor of certain enzymes and proteins, as well as to interact with DNA and other biological molecules. Its mechanism of action is not well understood, but it is thought to disrupt the normal functioning of proteins and enzymes, leading to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

2H6MTP has been shown to have a variety of biochemical and physiological effects, including inhibition of certain enzymes and proteins, disruption of DNA replication, and inhibition of cell growth and proliferation. It has also been shown to have anti-inflammatory and analgesic effects, as well as to modulate the expression of certain genes.

Advantages And Limitations For Lab Experiments

2H6MTP has several advantages for laboratory experiments, including its high solubility in a variety of solvents, its low melting point, and its stability under a variety of conditions. However, it also has certain limitations, such as its toxicity and its potential to interact with other compounds.

Future Directions

Future research on 2H6MTP could focus on a variety of topics, including its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, research could focus on the development of more efficient synthesis methods, as well as the development of more specific inhibitors or activators of certain enzymes and proteins. Other potential areas of research include the development of more specific and efficient assays for measuring the effects of 2H6MTP on various biochemical pathways, as well as the development of more efficient and specific drug delivery systems for 2H6MTP.

properties

IUPAC Name

6-(4-methylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-10-7-5-9(6-8-10)11-3-2-4-12(14)13-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTWIWAPEAJLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(4-methylthiophenyl)pyridine

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